4-Acetyl-3-hydroxyphenyl acetate
Overview
Description
4-Acetyl-3-hydroxyphenyl acetate, also known as 4-AcO-3-HO-PhAc, is a chemical compound with the linear formula C10H10O4 . It has a molecular weight of 194.189 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 4-Acetyl-3-hydroxyphenyl acetate can be achieved by the reaction of acetic anhydride on resaceto-phenone, at reflux with sodium acetate or with pyridine (95%) .Molecular Structure Analysis
The molecular structure of 4-Acetyl-3-hydroxyphenyl acetate is represented by the linear formula C10H10O4 . It has a molecular weight of 194.184 Da and a monoisotopic mass of 194.057907 Da .Physical And Chemical Properties Analysis
4-Acetyl-3-hydroxyphenyl acetate has a molecular weight of 194.18 g/mol . The physical state of this compound at 20 degrees Celsius is not specified .Scientific Research Applications
Biomarker Discovery
A method was developed for the simultaneous determination of phenolic acids, including 4-hydroxyphenyl acetic acid, in human urine, which can be helpful in discovering biomarkers for diseases like cancer. This method utilized high-performance liquid chromatography with fluorescence detection, showing significant differences in urinary levels of related acids between breast cancer patients and other groups (Yang, Liu, & Wan, 2017).
Chemical Synthesis and Applications
The synthesis and evaluation of various derivatives of phenolic acids, including 4-hydroxyphenyl acetic acid, have been explored for potential applications such as anti-inflammatory agents. These studies involve the formation of complex structures, demonstrating the versatile nature of these compounds in chemical synthesis (Virmani & Hussain, 2014).
Biochemical Analysis
Studies on the chemoselective acetylation of aminophenols using immobilized enzymes have shown how derivatives of phenolic acids can be used in the synthesis of important intermediates for drugs, such as antimalarial medications (Magadum & Yadav, 2018).
Drug Metabolism and Pharmacokinetics
Research on the metabolism of certain pharmaceutical compounds, including acetaminophen, reveals the importance of phenolic acid derivatives in understanding drug degradation pathways and their impact on toxicity and efficacy (Le et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
As with the target of action, more research is required to elucidate how this compound interacts with its targets and the resulting changes that occur .
Biochemical Pathways
For instance, the acetyl CoA pathway, which is considered one of the most ancient pathways, involves acetyl CoA and other related compounds
Result of Action
The molecular and cellular effects of 4-Acetyl-3-hydroxyphenyl acetate’s action are currently unknown. Given its structural similarity to other phenolic compounds, it may exhibit antioxidant properties, but this is purely speculative and requires experimental validation .
properties
IUPAC Name |
(4-acetyl-3-hydroxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)9-4-3-8(5-10(9)13)14-7(2)12/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBMROOTCQXGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379433 | |
Record name | 4-acetyl-3-hydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42059-48-3 | |
Record name | 4-acetyl-3-hydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETYL-3-HYDROXYPHENYL ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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